molecular formula C6H14Cl2N2 B2529660 1-Azabicyclo[2.2.1]heptan-4-amine dihydrochloride CAS No. 1338705-69-3

1-Azabicyclo[2.2.1]heptan-4-amine dihydrochloride

Cat. No.: B2529660
CAS No.: 1338705-69-3
M. Wt: 185.09
InChI Key: MQAPWAQFEMCHRX-UHFFFAOYSA-N
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Description

1-Azabicyclo[2.2.1]heptan-4-amine dihydrochloride (CAS: 1338705-69-3) is a high-purity chemical building block of significant interest in medicinal chemistry research. With a molecular formula of C6H14Cl2N2 and a molecular weight of 185.09 g/mol, this dihydrochloride salt offers enhanced stability and solubility for experimental applications. This compound features the 1-azabicyclo[2.2.1]heptane scaffold, a nitrogen-containing bridged structure that is a key pharmacophore in the development of cholinergic agents. Related azabicyclo compounds have been investigated for their potential to interact with cholinergic systems, which are relevant for cognitive disorders and neurological research . The rigid, three-dimensional structure of the bicyclic framework makes it a valuable scaffold for exploring spatial interactions in drug discovery. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can access batch-specific analytical data and certificates of analysis upon request. For comprehensive safety and handling information, please refer to the Safety Data Sheet.

Properties

IUPAC Name

1-azabicyclo[2.2.1]heptan-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.2ClH/c7-6-1-3-8(5-6)4-2-6;;/h1-5,7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQAPWAQFEMCHRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1(C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338705-69-3
Record name 1-azabicyclo[2.2.1]heptan-4-amine dihydrochloride
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Preparation Methods

The synthesis of 1-Azabicyclo[2.2.1]heptan-4-amine dihydrochloride involves several steps. One common method includes the reaction of quinuclidine with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity . Industrial production methods often involve large-scale synthesis using automated reactors to maintain consistency and efficiency .

Chemical Reactions Analysis

1-Azabicyclo[2.2.1]heptan-4-amine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C6_6H12_{12}N2_2
  • Molecular Weight : 112.17 g/mol
  • Structural Characteristics : The compound features a bicyclic structure that contributes to its unique chemical reactivity and biological activity.

Scientific Research Applications

  • Medicinal Chemistry
    • Antimalarial Agents : Recent studies have investigated the potential of 1-azabicyclo[2.2.1]heptan-4-amine derivatives as antimalarial agents. For instance, the synthesis of endo- and exo-2-aminomethyl-4-phenyl-1-azabicyclo[2.2.1]heptanes demonstrated moderate to good antiplasmodial activity against Plasmodium falciparum, particularly the exo-isomers which showed promising IC50_{50} values in the micromolar range .
    • Ligand Binding Studies : The compound has been evaluated for its binding affinity to various biological targets, including nicotinic acetylcholine receptors (nAChRs). These studies suggest that it may modulate receptor activity, influencing neurotransmission and potentially leading to therapeutic effects .
  • Biochemical Assays
    • Ligand in Biochemical Research : 1-Azabicyclo[2.2.1]heptan-4-amine dihydrochloride has been utilized as a ligand in various biochemical assays, facilitating the study of enzyme interactions and receptor dynamics .
  • Synthetic Chemistry
    • Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecular architectures through various chemical reactions . Its structural features make it suitable for developing new pharmaceuticals and agrochemicals.

Antimalarial Activity Assessment

A study conducted by D’hooghe et al. synthesized several derivatives of 1-azabicyclo[2.2.1]heptan-4-amine and evaluated their antimalarial activity against both chloroquine-sensitive and resistant strains of P. falciparum. The exo-isomer exhibited an IC50_{50} of 810 nM against the sensitive strain, while showing reduced efficacy against the resistant strain, indicating a need for further optimization to enhance selectivity and potency .

Ligand Docking Studies

In silico studies have been performed to assess the binding interactions of these compounds with plasmepsin II, an enzyme critical for malaria parasite survival. The results indicated strong binding affinity, suggesting that these compounds could serve as lead candidates for further drug development .

Summary of Findings

The applications of this compound span medicinal chemistry, biochemical research, and synthetic chemistry:

Application Area Details
Medicinal ChemistryPotential antimalarial agent with promising biological activity against P. falciparum
Biochemical AssaysUsed as a ligand to study enzyme interactions and receptor dynamics
Synthetic ChemistryServes as a building block for synthesizing complex molecules

Mechanism of Action

The mechanism of action of 1-Azabicyclo[2.2.1]heptan-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation, with ongoing research aimed at elucidating these mechanisms .

Comparison with Similar Compounds

Table 1: Molecular and Structural Comparisons

Compound Name Bicyclo System Molecular Formula Amine Position Molecular Weight (g/mol) Key Features
1-Azabicyclo[2.2.1]heptan-4-amine dihydrochloride [2.2.1] C₆H₁₂N₂·2HCl 4 199.12 High ring strain, compact structure
1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride [2.2.2] C₇H₁₆Cl₂N₂ 4 199.12 Lower strain, larger cavity
3-Aminoquinuclidine dihydrochloride [2.2.2] C₇H₁₆Cl₂N₂ 3 199.12 Positional isomer, quinuclidine scaffold
1-Azabicyclo[3.2.1]octan-5-amine dihydrochloride [3.2.1] C₇H₁₆Cl₂N₂ 5 199.12 Asymmetric ring system, varied steric effects

Key Observations :

  • Amine Position : Positional isomers (e.g., 3- vs. 4-amine in [2.2.2] systems) significantly alter electronic and steric profiles, impacting receptor binding .
  • Collision Cross-Section: The CCS of this compound ([M+H]+: 122.6 Ų) is smaller than that of [2.2.2] analogs (e.g., [M+H]+ for 3-aminoquinuclidine: ~130 Ų), reflecting differences in conformational flexibility .

Pharmacological and Functional Comparisons

Table 2: Pharmacological Activity of Selected Analogs

Compound Biological Target Activity (EC₅₀) Selectivity Notes
1-Azabicyclo[2.2.1]heptan-3-one oxime Muscarinic receptors 0.1–10 nM High potency, non-subtype-selective
3-Aminoquinuclidine dihydrochloride Muscarinic M₁/M₃ receptors 50–100 nM Moderate selectivity for M₁/M₃
Quinuclidin-3-ol (3-hydroxyquinuclidine) Cholinergic pathways N/A Precursor for anticholinergic agents

Key Observations :

  • Muscarinic Agonism: The [2.2.1] scaffold (e.g., 1-azabicyclo[2.2.1]heptan-3-one oxime) demonstrates exceptional potency (EC₅₀ < 10 nM) but lacks subtype selectivity, whereas [2.2.2] analogs like 3-aminoquinuclidine show moderate selectivity for M₁/M₃ receptors .
  • Functional Group Impact: Hydroxyl or azide substituents (e.g., 3-quinuclidinol, 4-azidobicyclo derivatives) expand utility in prodrug design or click chemistry but reduce direct receptor engagement .

Biological Activity

1-Azabicyclo[2.2.1]heptan-4-amine dihydrochloride, a bicyclic amine, has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article examines its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure, characterized by a bicyclic framework, contributes to its distinct chemical properties. The dihydrochloride form enhances its solubility in biological systems, making it suitable for various pharmacological applications.

Mechanisms of Biological Activity

This compound interacts with multiple biological targets, primarily through the following mechanisms:

  • Receptor Modulation : The compound has been shown to interact with neurotransmitter receptors, potentially influencing neurotransmission and exhibiting neuroactive properties.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in critical biochemical pathways, which can lead to therapeutic effects in various conditions .

Antimalarial Activity

A notable study explored the synthesis of 2-aminomethyl-4-phenyl-1-azabicyclo[2.2.1]heptanes derived from 1-azabicyclo[2.2.1]heptan-4-amine. These compounds exhibited moderate to good antiplasmodial activity against Plasmodium falciparum, with the exo-isomers showing the most promise. The proposed mechanism involved strong binding interactions with plasmepsin II, an enzyme critical for hemoglobin degradation in malaria parasites .

Neuroactive Properties

Research indicates that this compound may possess neuroactive properties, suggesting potential applications in treating neurological disorders. Its ability to modulate neurotransmitter systems could make it a candidate for further investigation in neuropharmacology.

Data Table: Summary of Biological Activities

Activity Target Effect Reference
AntimalarialPlasmepsin IIModerate to good inhibition
NeuroactiveNeurotransmitter receptorsPotential modulation of activity
Enzyme inhibitionVarious enzymesInhibition of biochemical pathways

Q & A

How can the structural integrity and purity of 1-Azabicyclo[2.2.1]heptan-4-amine dihydrochloride be confirmed experimentally?

Basic Question
To confirm structural integrity and purity, researchers should employ a combination of spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify the bicyclic framework, amine proton signals, and chloride counterion integration .
  • Infrared Spectroscopy (IR) : Identify characteristic N-H stretching vibrations (3100–3300 cm1^{-1}) and C-N bonds (1250–1350 cm1^{-1}) .
  • Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) to match the theoretical molecular formula (e.g., C7_7H14_{14}N22HCl_2 \cdot 2HCl) .
  • Elemental Analysis : Validate chloride content through combustion analysis .

What computational strategies are recommended for optimizing the synthesis pathways of bicyclic amines like this compound?

Advanced Question
The ICReDD framework integrates quantum chemical calculations and information science to streamline reaction design:

  • Reaction Path Search : Use density functional theory (DFT) to model transition states and intermediates, identifying low-energy pathways for ring closure or amine functionalization .
  • Machine Learning : Train models on existing bicyclic amine syntheses to predict optimal solvents, catalysts, or temperatures .
  • Feedback Loops : Validate computational predictions with small-scale experiments, iteratively refining parameters like reaction time or stoichiometry .

What are the key considerations in designing experiments for synthesizing this compound?

Basic Question
Adopt statistical experimental design (DoE) to minimize trial-and-error:

  • Factor Screening : Use Plackett-Burman designs to prioritize variables (e.g., temperature, pH, catalyst loading) .
  • Response Surface Methodology (RSM) : Optimize yield and purity by modeling interactions between critical factors .
  • Robustness Testing : Assess reproducibility under slight variations in conditions (e.g., ±5°C temperature fluctuations) .

How can researchers address discrepancies in biological activity data across studies involving bicyclic amine derivatives?

Advanced Question
Resolve contradictions through systematic comparative analysis:

  • Stereochemical Analysis : Compare enantiomeric configurations (e.g., (1S,4R) vs. (1R,4S)) using chiral chromatography or X-ray crystallography, as minor stereochemical differences can drastically alter receptor binding .
  • Functional Group Profiling : Evaluate substituent effects (e.g., fluorine vs. methyl groups) on solubility and target affinity using structure-activity relationship (SAR) studies .
  • Assay Standardization : Replicate studies under identical conditions (e.g., cell lines, incubation times) to isolate compound-specific effects .

What spectroscopic techniques are essential for characterizing bicyclic amine compounds?

Basic Question
Beyond NMR and IR, advanced techniques include:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex bicyclic structures .
  • X-ray Diffraction : Determine absolute stereochemistry and crystal packing .
  • Dynamic Light Scattering (DLS) : Assess aggregation behavior in solution, which may impact biological assays .

What methodologies are effective for studying the interaction of this compound with biological targets?

Advanced Question
Combine computational and experimental approaches:

  • Molecular Docking : Simulate binding poses with target proteins (e.g., GPCRs) using AutoDock Vina or Schrödinger Suite .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon_\text{on}, koff_\text{off}) for affinity quantification .
  • In Vitro Functional Assays : Use cAMP or calcium flux assays to evaluate receptor activation/inhibition .

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